molecular formula C10H12BrCl2NO B1439906 3-(2-Bromo-4-chlorophenoxy)pyrrolidine hydrochloride CAS No. 1220033-83-9

3-(2-Bromo-4-chlorophenoxy)pyrrolidine hydrochloride

Cat. No.: B1439906
CAS No.: 1220033-83-9
M. Wt: 313.01 g/mol
InChI Key: PMGNNCQWDXJRBD-UHFFFAOYSA-N
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Description

3-(2-Bromo-4-chlorophenoxy)pyrrolidine hydrochloride is a synthetic compound that has gained interest in various scientific fields due to its unique biological properties and potential implications in research and industry.

Preparation Methods

The synthesis of 3-(2-Bromo-4-chlorophenoxy)pyrrolidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-4-chlorophenol and pyrrolidine.

    Reaction Conditions: The reaction between 2-bromo-4-chlorophenol and pyrrolidine is carried out under controlled conditions, often involving the use of a base and a solvent to facilitate the reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

3-(2-Bromo-4-chlorophenoxy)pyrrolidine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Common Reagents and Conditions: Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents.

Scientific Research Applications

3-(2-Bromo-4-chlorophenoxy)pyrrolidine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.

    Medicine: The compound is investigated for its potential therapeutic applications, such as its role in drug development and its effects on specific diseases.

    Industry: It is used in industrial processes, including the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-chlorophenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, leading to changes in their activity and subsequent biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-(2-Bromo-4-chlorophenoxy)pyrrolidine hydrochloride can be compared with other similar compounds, such as:

    3-[(2-Bromo-4-chlorophenoxy)methyl]pyrrolidine hydrochloride: This compound has a similar structure but differs in the substitution pattern on the pyrrolidine ring.

    Other Halogenated Phenoxy Compounds: Compounds with different halogen substitutions on the phenoxy group can exhibit varying biological and chemical properties.

Properties

IUPAC Name

3-(2-bromo-4-chlorophenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClNO.ClH/c11-9-5-7(12)1-2-10(9)14-8-3-4-13-6-8;/h1-2,5,8,13H,3-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGNNCQWDXJRBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=C(C=C(C=C2)Cl)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrCl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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